molecular formula C8H6Cl2N2O B13341033 3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one

3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one

Katalognummer: B13341033
Molekulargewicht: 217.05 g/mol
InChI-Schlüssel: VYGMENDYHGYLGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dichloroindole and appropriate amines.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques can further enhance the production process .

Wirkmechanismus

The mechanism of action of 3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways, thereby exerting its antiviral, anticancer, or anti-inflammatory effects .

Eigenschaften

Molekularformel

C8H6Cl2N2O

Molekulargewicht

217.05 g/mol

IUPAC-Name

3-amino-6,7-dichloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H6Cl2N2O/c9-4-2-1-3-6(11)8(13)12-7(3)5(4)10/h1-2,6H,11H2,(H,12,13)

InChI-Schlüssel

VYGMENDYHGYLGS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C(C(=O)N2)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.